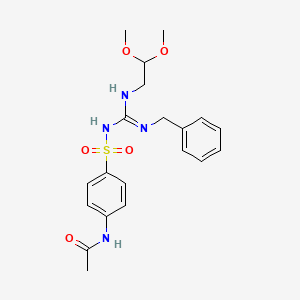
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the desired compound.
Amidation Reactions: Introducing the acetamide group through reactions with amines and acyl chlorides.
Sulfonylation Reactions: Adding the sulfonyl group using sulfonyl chlorides and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
Uniqueness
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)(phenylmethylamino)methylene)amino)sulfonyl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71795-28-3 |
|---|---|
Molecular Formula |
C20H26N4O5S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-[[N'-benzyl-N-(2,2-dimethoxyethyl)carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H26N4O5S/c1-15(25)23-17-9-11-18(12-10-17)30(26,27)24-20(22-14-19(28-2)29-3)21-13-16-7-5-4-6-8-16/h4-12,19H,13-14H2,1-3H3,(H,23,25)(H2,21,22,24) |
InChI Key |
ISNKCWYBSZGBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















